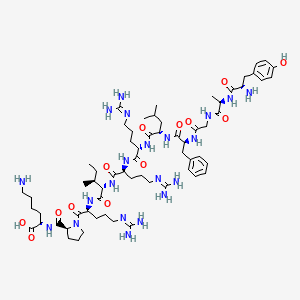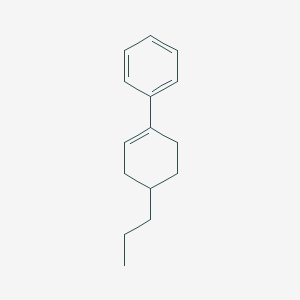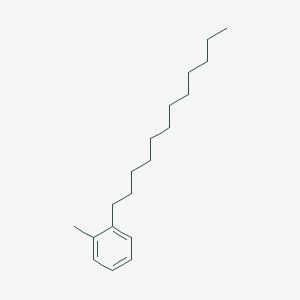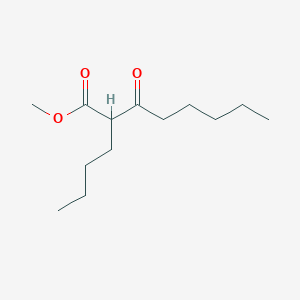
Phenol, 2,6-dichloro-4-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-dichloro-4-octyl- is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an octyl group at the 4 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-4-octyl- can be synthesized through several methods. One common approach involves the chlorination of phenol in the presence of chlorine gas and a catalyst such as ferric chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the alkylation of 2,6-dichlorophenol with an octyl halide in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of phenol, 2,6-dichloro-4-octyl- often involves large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dichloro-4-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol group to a hydroxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, bromo, or other functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 2,6-dichloro-4-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of phenol, 2,6-dichloro-4-octyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or other biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Phenol, 2,6-dichloro-4-octyl- can be compared with other chlorinated phenols, such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Lacks the octyl group, making it less hydrophobic.
4-Octylphenol: Contains an octyl group but lacks chlorine atoms.
The uniqueness of phenol, 2,6-dichloro-4-octyl- lies in its combination of chlorine atoms and an octyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity.
Properties
CAS No. |
73986-52-4 |
|---|---|
Molecular Formula |
C14H20Cl2O |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2,6-dichloro-4-octylphenol |
InChI |
InChI=1S/C14H20Cl2O/c1-2-3-4-5-6-7-8-11-9-12(15)14(17)13(16)10-11/h9-10,17H,2-8H2,1H3 |
InChI Key |
PJUWJQDQGVXGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


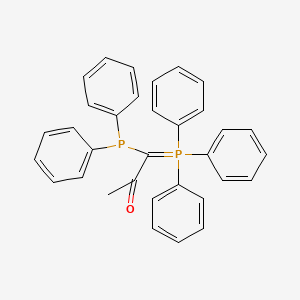
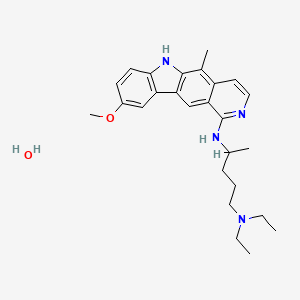
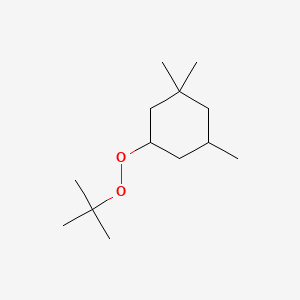

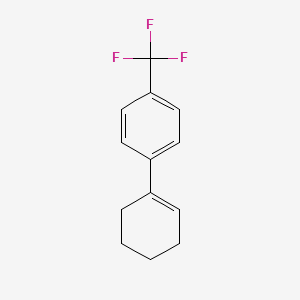
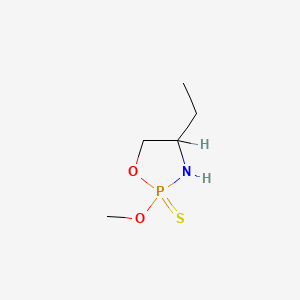
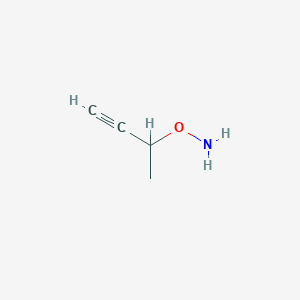
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
